![molecular formula C15H18N2O2 B269460 1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B269460.png)
1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine, also known as 25I-NBOMe, is a synthetic psychedelic compound that belongs to the phenethylamine and amphetamine classes. It is a potent agonist of the 5-HT2A receptor and has been studied for its use in scientific research.
Wirkmechanismus
1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. When it binds to this receptor, it activates a cascade of signaling pathways that ultimately lead to changes in the activity of various neurotransmitters, such as dopamine, norepinephrine, and glutamate. These changes in neurotransmitter activity are thought to underlie the psychedelic effects of 1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine are not well understood, but it is thought to produce a range of psychedelic effects, such as altered perception, mood, and thought processes. Additionally, it may produce changes in heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine in lab experiments is its potency and selectivity for the 5-HT2A receptor, which allows for precise control over its effects. However, its high potency also makes it difficult to work with, as small variations in dosage can lead to significant changes in its effects. Additionally, its use in lab experiments is limited by its legal status and potential for abuse.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of 1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine on the brain and its potential for neurotoxicity. Finally, more research is needed to develop safer and more effective psychedelic compounds for use in scientific research.
Synthesemethoden
The synthesis of 1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine involves a series of chemical reactions that start with the condensation of 2,4-dimethoxybenzaldehyde and pyridine-2-carboxaldehyde to form the intermediate 2,4-dimethoxyphenyl-2-pyridylmethanol. This intermediate is then converted to the final product, 1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine, through a series of steps that involve the use of various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been used to study the 5-HT2A receptor and its role in various physiological and behavioral processes, such as perception, cognition, and mood regulation. Additionally, 1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been used to study the effects of psychedelic compounds on the brain and their potential therapeutic applications.
Eigenschaften
Produktname |
1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
1-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-7-6-12(15(9-14)19-2)10-16-11-13-5-3-4-8-17-13/h3-9,16H,10-11H2,1-2H3 |
InChI-Schlüssel |
LLLPDGZTQPNBBO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CC=N2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CC=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.